molecular formula C17H23FN2O5S B360163 N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine CAS No. 956970-52-8

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine

Cat. No.: B360163
CAS No.: 956970-52-8
M. Wt: 386.4g/mol
InChI Key: NVRXRJHRMXPAGC-CVRLYYSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, a piperidine ring, and an L-valine moiety

Scientific Research Applications

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to facilitate the formation of amide bonds . The reaction conditions often include a pH range of 4.0-6.0 and the use of N-hydroxysuccinimide (NHS) to improve the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Mechanism of Action

The mechanism of action of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Properties

IUPAC Name

(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O5S/c1-11(2)15(17(22)23)19-16(21)12-4-3-9-20(10-12)26(24,25)14-7-5-13(18)6-8-14/h5-8,11-12,15H,3-4,9-10H2,1-2H3,(H,19,21)(H,22,23)/t12?,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRXRJHRMXPAGC-CVRLYYSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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